molecular formula C21H18BrN5O2S B2387540 N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251588-76-7

N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2387540
CAS No.: 1251588-76-7
M. Wt: 484.37
InChI Key: CSAIBXQIUHHDQB-UHFFFAOYSA-N
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Description

The compound N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolo-pyrazine derivative featuring a 3-methylphenylsulfanyl substituent at position 8 of the heterocyclic core and an acetamide side chain linked to a 4-bromo-2-methylphenyl group.

While direct experimental data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest that such derivatives are synthesized via coupling reactions (e.g., EDC-mediated amide bond formation) and evaluated for their physicochemical and biological properties .

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[8-(3-methylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN5O2S/c1-13-4-3-5-16(10-13)30-20-19-25-27(21(29)26(19)9-8-23-20)12-18(28)24-17-7-6-15(22)11-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAIBXQIUHHDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-methylphenyl)-2-{8-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The compound has the following molecular formula: C22H20BrN5O2S. It features a triazolo-pyrazine core structure, which is often associated with various biological activities. The presence of a bromine atom and a sulfanyl group may contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The following sections summarize the findings relevant to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole and pyrazole derivatives. For instance:

  • Cell Line Studies :
    • A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values for these compounds ranged from 0.01 µM to 42.30 µM across different studies .
    • Specific derivatives have shown promising results with IC50 values indicating effective inhibition of cancer cell proliferation .
CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BHepG21.1
Compound CHCT1160.39

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key enzymes or pathways crucial for cancer cell survival and proliferation:

  • Kinase Inhibition : Many triazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. For example, some compounds showed CDK inhibition with IC50 values as low as 0.16 µM .
  • Apoptosis Induction : Compounds have been reported to induce apoptosis in cancer cells by activating intrinsic pathways leading to cell death.

Other Biological Activities

In addition to anticancer effects, there are indications that this compound may possess other pharmacological properties:

  • Anti-inflammatory Effects : Similar pyrazole derivatives have been noted for their anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Properties : Some studies suggest that compounds within this class may exhibit antimicrobial activity against various pathogens.

Case Studies

A notable case study involved screening a library of compounds similar to this compound against multicellular spheroids representing tumor microenvironments. This approach provided insights into the compound's efficacy in more physiologically relevant models .

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Physicochemistry :

  • The bromo group in the target compound increases molecular weight and lipophilicity compared to chloro () or methoxy () analogs. This may enhance membrane permeability but reduce aqueous solubility.
  • The 3-methylphenylsulfanyl group (meta-substituted) introduces moderate steric hindrance and electron-donating effects, contrasting with the para-chlorobenzyl group in and , which is electron-withdrawing.

Structural Implications for Bioactivity: The 4-bromo-2-methylphenyl acetamide group in the target compound may promote hydrophobic interactions in binding pockets, similar to brominated derivatives in , which show structural resemblance to benzylpenicillin .

Synthetic Considerations :

  • Analogs in and were synthesized using sulfanyl coupling and EDC-mediated amidation, suggesting similar routes for the target compound .
  • Bromination steps (for the 4-bromo substituent) might require specialized reagents (e.g., NBS) compared to chlorination or methoxylation in analogs .

Research Findings and Implications

  • and : Triazolo-pyrazine derivatives with chloro/methoxy substituents highlight the role of electronic effects in modulating reactivity and stability. The target’s bromo and methyl groups may offer a balance between stability and bioactivity .

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